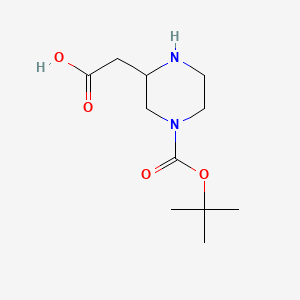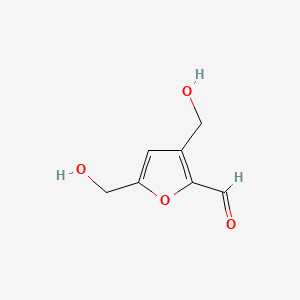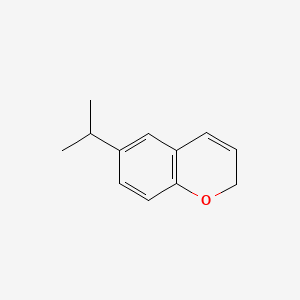
SAFFRON POWDER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saffron powder is derived from the dried stigmas of the Crocus sativus flower, commonly known as the saffron crocus. This spice is renowned for its vivid crimson color, distinct aroma, and unique flavor. Saffron has been used for thousands of years in culinary, medicinal, and dyeing applications. It is one of the most expensive spices in the world due to the labor-intensive process of harvesting and processing the stigmas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Saffron powder is not typically synthesized chemically due to its complex structure and the natural abundance of its source. Instead, it is prepared by grinding dried saffron threads into a fine powder. This process involves carefully drying the stigmas to preserve their bioactive compounds and then grinding them using a mortar and pestle or a mechanical grinder .
Industrial Production Methods: The industrial production of this compound involves several steps:
Harvesting: The flowers are handpicked early in the morning to prevent damage to the delicate stigmas.
Chemical Reactions Analysis
Types of Reactions: Saffron powder undergoes several chemical reactions, including:
Hydrolysis: In aqueous solutions, saffron compounds can undergo hydrolysis, breaking down into simpler molecules.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen and light are common oxidizing agents that affect this compound.
Hydrolyzing Agents: Water and acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation Products: Degraded forms of crocin and safranal.
Hydrolysis Products: Simpler molecules derived from the breakdown of crocin and picrocrocin.
Scientific Research Applications
Saffron powder has a wide range of scientific research applications:
Mechanism of Action
The bioactive compounds in saffron powder, such as crocin, crocetin, and safranal, exert their effects through various molecular targets and pathways:
Antioxidant Activity: Crocin and crocetin scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: These compounds inhibit pro-inflammatory cytokines and pathways.
Anticancer Activity: Crocin induces apoptosis and inhibits the proliferation of cancer cells.
Neuroprotective Effects: Saffron compounds modulate neurotransmitter levels and protect against neurodegeneration.
Comparison with Similar Compounds
Saffron powder is unique due to its specific bioactive compounds and their synergistic effects. Similar compounds include:
Paprika: Used as a coloring agent but does not possess the same medicinal properties as saffron.
Annatto: Another natural dye with limited bioactive effects compared to saffron.
This compound stands out for its multifaceted applications and potent bioactive compounds, making it a valuable spice in both culinary and scientific contexts.
Properties
CAS No. |
1401-20-3 |
|---|---|
Molecular Formula |
C21H22O11 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-[3,4,6-trihydroxy-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22O11/c22-8-14-17(28)18(29)19(30)21(31-14)32-20-15(12(25)7-13(26)16(20)27)11(24)6-3-9-1-4-10(23)5-2-9/h1-7,14,17-19,21-23,25-30H,8H2/b6-3+/t14-,17-,18+,19-,21?/m1/s1 |
InChI Key |
CDYQWSDJFXZWAX-KWEGHWBSSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=C2C(=O)C(C(=O)C(C2=O)(O)OC3C(C(C(C(O3)CO)O)O)O)CC4=C(C(=C(C=CC5=CC=C(C=C5)O)O)C(=O)C(C4=O)(O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=C(C=C2O)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(=C(C=C2O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-thiaheptacyclo[15.12.0.02,15.03,12.04,9.020,29.023,28]nonacosa-1(17),2(15),3(12),4,6,8,10,13,18,20(29),21,23,25,27-tetradecaene](/img/structure/B576225.png)
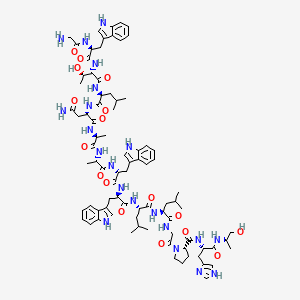


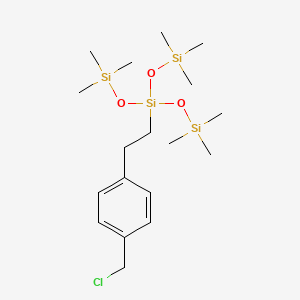
![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)
